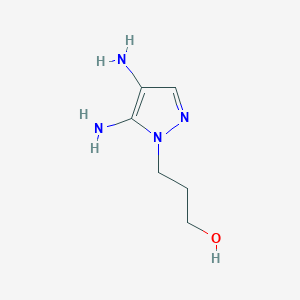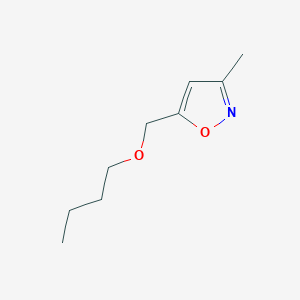
5-(Butoxymethyl)-3-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Butoxymethyl)-3-methylisoxazole: is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the butoxymethyl group and a methyl group on the isoxazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Butoxymethyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-4-nitro-5-(butoxymethyl)furan with hydrazine hydrate, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Butoxymethyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated or other substituted isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Butoxymethyl)-3-methylisoxazole is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its isoxazole ring is a common motif in many bioactive molecules, and modifications to the butoxymethyl and methyl groups can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and stability make it a versatile building block for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(Butoxymethyl)-3-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to changes in metabolic pathways, signal transduction, or other cellular processes. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
- 5-(Methoxymethyl)-3-methylisoxazole
- 5-(Ethoxymethyl)-3-methylisoxazole
- 5-(Propoxymethyl)-3-methylisoxazole
Comparison: 5-(Butoxymethyl)-3-methylisoxazole is unique due to the presence of the butoxymethyl group, which imparts different physicochemical properties compared to its analogs. For example, the longer alkyl chain in the butoxymethyl group can affect the compound’s solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds with shorter alkyl chains, such as methoxymethyl or ethoxymethyl derivatives.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
5-(butoxymethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-11-7-9-6-8(2)10-12-9/h6H,3-5,7H2,1-2H3 |
Clé InChI |
DILIQUQMUBERIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC1=CC(=NO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
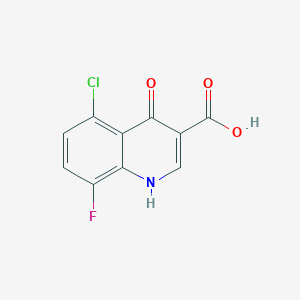
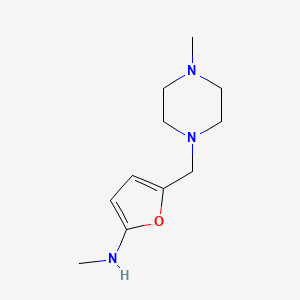
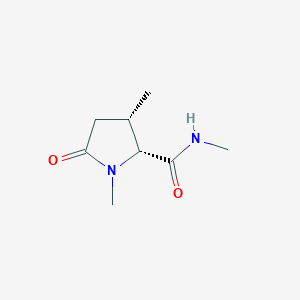
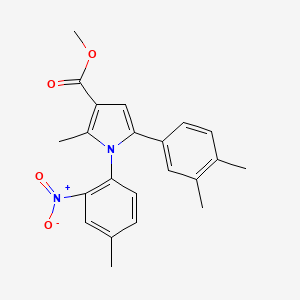
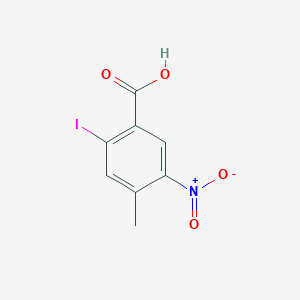
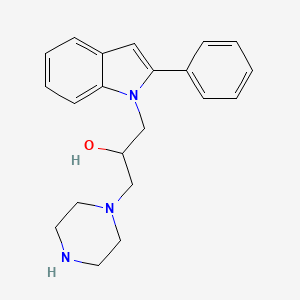

![[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15205638.png)
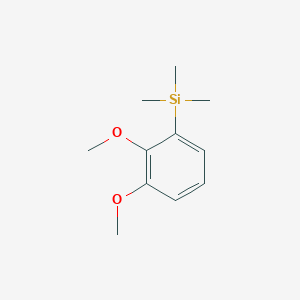
![N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205649.png)
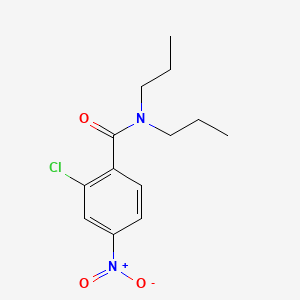
![(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile](/img/structure/B15205656.png)
